molecular formula C8H7Br2F B2753112 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene CAS No. 1426049-94-6

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene

Cat. No.: B2753112
CAS No.: 1426049-94-6
M. Wt: 281.95
InChI Key: NDIPFQZUPDNSAN-UHFFFAOYSA-N
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Description

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a bromoethyl group

Scientific Research Applications

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene typically involves the bromination of 1-(1-bromoethyl)-2-fluorobenzene. This can be achieved through the following steps:

    Bromination: The starting material, 1-(1-bromoethyl)-2-fluorobenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism by which 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact pathways and targets depend on the context of its use in research or applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(1-bromoethyl)benzene
  • 4-Bromo-2-fluorobenzene
  • 1-Bromo-4-(bromomethyl)benzene

Uniqueness

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

4-bromo-1-(1-bromoethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIPFQZUPDNSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(4-bromo-2-fluorophenyl)ethanol (8.95 mmol) in dichloromethane (40 mL) at 0° C. was treated dropwise with a solution of phosphorus tribromide (3.58 mmol) in dichloromethane (10 mL). The reaction mixture was allowed to warm to room temperature and was stirred overnight. The solution was concentrated to a residue in vacuo. Purification of the residue by silica gel chromatography (hexanes) yielded the title compound as a clear oil (1.47 g, 58.3% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.00 (d, J=6.82 Hz, 3 H) 5.58 (q, J=7.07 Hz, 1 H) 7.47 (dd, J=8.34, 1.77 Hz, 1 H) 7.57-7.65 (m, 2 H).
Quantity
8.95 mmol
Type
reactant
Reaction Step One
Quantity
3.58 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
58.3%

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